Oxane-4-thiol

Beschreibung

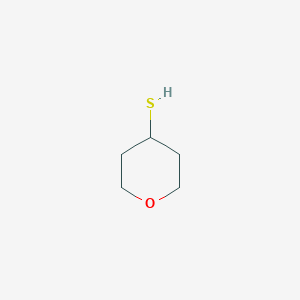

Structure

3D Structure

Eigenschaften

IUPAC Name |

oxane-4-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10OS/c7-5-1-3-6-4-2-5/h5,7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDEOKHIQTDMWTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594868 | |

| Record name | Oxane-4-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203246-71-3 | |

| Record name | Tetrahydro-2H-pyran-4-thiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203246-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxane-4-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETRAHYDROPYRAN-4-THIOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Oxane-4-thiol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Oxane-4-thiol, also known as Tetrahydro-2H-pyran-4-thiol, is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. Its unique structural scaffold, incorporating both a tetrahydropyran ring and a reactive thiol group, makes it a versatile building block for the synthesis of novel molecules with diverse biological activities and material properties. This technical guide provides a comprehensive overview of the physical and chemical properties of Oxane-4-thiol, detailed experimental protocols for its synthesis and characterization, and a discussion of its current and potential applications in research and drug development.

Introduction: The Significance of the Oxane-4-thiol Moiety

The tetrahydropyran (oxane) ring is a prevalent structural motif in a vast array of natural products and pharmaceuticals. Its saturated, non-planar structure can impart favorable pharmacokinetic properties to drug candidates, including improved solubility and metabolic stability. When combined with a thiol (-SH) group at the 4-position, the resulting Oxane-4-thiol molecule possesses a highly nucleophilic center, enabling a wide range of chemical transformations. This unique combination of a stable heterocyclic core and a reactive functional group makes Oxane-4-thiol a valuable intermediate for introducing the tetrahydropyran moiety into larger, more complex molecules and for the development of sulfur-containing compounds with potential therapeutic applications.

Physicochemical Properties of Oxane-4-thiol

A thorough understanding of the physical and chemical properties of Oxane-4-thiol is essential for its effective use in synthesis and drug design. The following table summarizes its key physicochemical parameters.

| Property | Value | Source |

| Chemical Formula | C₅H₁₀OS | [1] |

| Molecular Weight | 118.20 g/mol | [1] |

| CAS Number | 203246-71-3 | [1] |

| Appearance | Colorless to pale yellow liquid | - |

| Odor | Distinctive, thiol-like | - |

| Boiling Point | 174.8 °C at 760 mmHg | [2] |

| Density | 1.03 g/cm³ | [2] |

| Flash Point | 59.5 °C | [2] |

| Solubility | Soluble in organic solvents | - |

| pKa (estimated) | ~10-11 | [3] |

Chemical Structure and Reactivity

The chemical behavior of Oxane-4-thiol is dictated by the interplay between the tetrahydropyran ring and the thiol functional group.

Figure 1: Chemical Structure of Oxane-4-thiol.

The thiol group is the primary site of reactivity, undergoing a variety of transformations characteristic of aliphatic thiols.

Acidity and Thiolate Formation

Similar to other aliphatic thiols, Oxane-4-thiol is weakly acidic, with an estimated pKa around 10-11.[3] In the presence of a base, it is readily deprotonated to form the corresponding thiolate anion. This thiolate is a potent nucleophile and plays a central role in many of the reactions of Oxane-4-thiol.

Figure 3: Oxidation pathway of Oxane-4-thiol.

"Click" Chemistry

The thiol group of Oxane-4-thiol can participate in "click" reactions, such as thiol-ene and thiol-epoxy reactions. [4][5]These reactions are characterized by their high efficiency, selectivity, and mild reaction conditions, making them powerful tools for bioconjugation and materials synthesis.

Experimental Protocols

Synthesis of Oxane-4-thiol

A common laboratory-scale synthesis of Oxane-4-thiol involves the reduction of the corresponding ketone, tetrahydro-4H-pyran-4-one, to the alcohol, followed by conversion to a leaving group and subsequent displacement with a thiol surrogate. A more direct approach involves the reaction of a suitable precursor with a source of hydrosulfide.

Protocol: Synthesis from Tetrahydro-4H-thiopyran-4-one

This protocol is adapted from general methods for the synthesis of thiols from ketones.

-

Reduction of Tetrahydro-4H-thiopyran-4-one:

-

To a stirred solution of tetrahydro-4H-thiopyran-4-one (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.5 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tetrahydro-2H-thiopyran-4-ol.

-

-

Conversion to a Mesylate:

-

Dissolve the crude tetrahydro-2H-thiopyran-4-ol (1.0 eq) in dichloromethane and cool to 0 °C.

-

Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

-

Stir the reaction at 0 °C for 1-2 hours.

-

Wash the reaction mixture with cold 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude mesylate.

-

-

Thiol Formation:

-

Dissolve the crude mesylate in a suitable solvent such as DMF.

-

Add a thiolating agent, such as sodium hydrosulfide or thiourea followed by hydrolysis. [6] * Heat the reaction mixture as necessary and monitor by TLC.

-

Upon completion, perform an aqueous workup and purify the product by distillation or column chromatography to yield Oxane-4-thiol.

-

Characterization of Oxane-4-thiol

Standard analytical techniques are employed to confirm the identity and purity of the synthesized Oxane-4-thiol.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy will show characteristic signals for the protons on the tetrahydropyran ring and a signal for the thiol proton, which is typically broad and its chemical shift is concentration-dependent.

-

¹³C NMR spectroscopy will display the expected number of signals for the carbon atoms of the tetrahydropyran ring.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum will exhibit a characteristic S-H stretching vibration in the region of 2550-2600 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The mass spectrum will show the molecular ion peak corresponding to the molecular weight of Oxane-4-thiol (m/z = 118.20).

-

Applications in Research and Drug Development

The unique structural features of Oxane-4-thiol make it a valuable tool in several areas of chemical and pharmaceutical research.

Medicinal Chemistry

The tetrahydropyran scaffold is a privileged structure in drug discovery, and Oxane-4-thiol provides a convenient handle to introduce this moiety into potential drug candidates. [7]The thiol group can be used as a point of attachment for various pharmacophores or as a key interacting group with biological targets. Furthermore, derivatives of thiopyrans have demonstrated a broad range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Bioconjugation

The nucleophilic nature of the thiol group allows for its use in bioconjugation reactions, where it can be selectively reacted with electrophilic groups on biomolecules such as proteins and peptides. This is particularly useful for the development of targeted drug delivery systems and diagnostic agents.

Materials Science

Thiols are widely used in materials science for the functionalization of surfaces and the synthesis of polymers. Oxane-4-thiol can be employed in the preparation of novel polymers and self-assembled monolayers with tailored properties, leveraging the presence of the tetrahydropyran ring to influence characteristics such as polarity and solubility.

Safety and Handling

Oxane-4-thiol should be handled with appropriate safety precautions in a well-ventilated fume hood. As with most thiols, it has a strong, unpleasant odor. It is flammable and appropriate measures should be taken to avoid ignition sources. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

Oxane-4-thiol is a versatile and valuable building block for organic synthesis, with significant potential in drug discovery and materials science. Its combination of a stable tetrahydropyran core and a reactive thiol group allows for a wide range of chemical modifications, enabling the creation of novel molecules with diverse functionalities. A thorough understanding of its physical and chemical properties, as outlined in this guide, is crucial for harnessing its full potential in research and development.

References

- Royal Society of Chemistry. RSC Advances. (2012).

- ChemBK. 2H-pyran-4-thiol, tetrahydro-. (2024).

- Chemistry Steps. Reactions of Thiols.

- ChemicalBook.

- ResearchGate. Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, Tetrahydro-4H-thiopyran-4-one, and 3,6-Dihydro-4-trimethylsilyloxy-2H-thiopyran. (2017).

- Indian Academy of Sciences. Synthetic access to thiols: A review.

- ResearchGate. Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview).

- Taylor & Francis. Thiopyran – Knowledge and References.

- Google Patents. CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one.

- ChemicalBook.

- MDPI.

- Estonian Academy Publishers. Synthesis of 2-(S)-[(4-methylphenyl)sulfinyl]-2-cyclo penten-1-one, a D-ring precursor of 9,11-secosterols. (2022).

- PMC.

- Organic Chemistry Data.

- MDPI. Impact of Molecular and Crystal Structure on the Melting Points in Halo-Substituted Phenyl-Quinazolinones. (2024).

- Angene Chemical. Tetrahydro-2H-pyran-4-thiol(CAS# 203246-71-3).

- Pearson+.

- RSC Publishing. Theoretical modeling of pKa's of thiol compounds in aqueous solution.

- Master Organic Chemistry. The pKa Table Is Your Friend. (2010).

- MDPI. Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring.

- PMC.

- ACS Publications. Density Functional Theory Calculation of pKa's of Thiols in Aqueous Solution Using Explicit Water Molecules and the Polarizable Continuum Model | The Journal of Physical Chemistry A.

- Wikipedia. Thiol.

- Preprints.org. Thiol-epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing 1,2,4-Triazole Ring. (2025).

- Wikipedia. Click chemistry.

- PubChem. Tetrahydropyran | C5H10O | CID 8894.

- Sinochem Nanjing Corpor

Sources

- 1. angenesci.com [angenesci.com]

- 2. Tetrahydropyran synthesis [organic-chemistry.org]

- 3. Thiol - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. preprints.org [preprints.org]

- 6. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 7. Tetrahydro-4H-pyran-4-one: properties and applications_Chemicalbook [chemicalbook.com]

Technical Whitepaper: Tetrahydro-2H-pyran-4-thiol (Oxane-4-thiol)

The following technical guide is structured as an advanced whitepaper for drug development professionals. It prioritizes mechanistic insight, experimental rigor, and actionable data.

CAS Number: 203246-71-3 Molecular Formula: C₅H₁₀OS Molecular Weight: 118.20 g/mol

Executive Summary & Strategic Value

Tetrahydro-2H-pyran-4-thiol (Oxane-4-thiol) is a critical

For drug discovery researchers, this moiety serves two primary strategic functions:

-

Bioisosteric Replacement: It acts as a polar bioisostere for cyclohexyl or piperidinyl thiols, improving aqueous solubility while maintaining steric bulk.

-

Covalent Warhead Scaffold: The thiol group provides a nucleophilic handle for synthesizing thioethers, disulfides, or reversible covalent inhibitors (e.g., targeting cysteine residues in kinases or proteases).

Chemical Properties & Characterization

The following data represents the physicochemical baseline for experimental planning.

Table 1: Physicochemical Specifications

| Property | Value | Experimental Context |

| Physical State | Liquid (Colorless to pale yellow) | Handle under inert gas ( |

| Boiling Point | 174.8°C (at 760 mmHg) | High boiling point requires vacuum distillation for purification. |

| Density | 1.034 g/cm³ | Slightly denser than water; facilitates phase separation in aqueous workups. |

| Flash Point | 59.5°C | Classified as Flammable Liquid . Ground all glassware. |

| pKa (Thiol) | ~10.5 (Calculated) | Requires base (e.g., |

| Solubility | DCM, THF, Ethanol, Toluene | Miscible with standard organic solvents; limited water solubility. |

Synthesis & Manufacturing Protocols

High-purity synthesis of Oxane-4-thiol is typically achieved via the functionalization of tetrahydro-4H-pyran-4-one . Direct reductive thiolation is possible industrially, but the activation-displacement route is preferred in research settings for its reliability and avoidance of

Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the standard laboratory synthesis route, highlighting the inversion of configuration (if chiral) and key intermediates.

Figure 1: Step-wise synthesis of Oxane-4-thiol from the commercially available ketone. The route utilizes a thioacetate surrogate to prevent sulfide over-alkylation.

Detailed Experimental Protocol

Objective: Synthesis of Tetrahydro-2H-pyran-4-thiol (10g scale).

Step 1: Reduction

-

Dissolve tetrahydro-4H-pyran-4-one (10.0 g, 100 mmol) in MeOH (100 mL) at 0°C.

-

Add Sodium Borohydride (

, 1.1 eq) portion-wise over 30 mins. Caution: Gas evolution ( -

Stir at RT for 2 h. Quench with sat.

. Extract with DCM. -

Concentrate to yield Tetrahydro-2H-pyran-4-ol .

Step 2: Activation (Mesylation)

-

Dissolve the alcohol in dry DCM (100 mL) with Triethylamine (

, 1.5 eq). -

Cool to 0°C. Dropwise add Methanesulfonyl chloride (MsCl, 1.2 eq).

-

Stir 1 h. Wash with 1N HCl, then brine. Dry over

. -

Yields crude mesylate (unstable on silica; use immediately).

Step 3: Thioacetate Displacement

-

Dissolve mesylate in DMF (50 mL).

-

Add Potassium Thioacetate (KSAc, 1.5 eq).

-

Heat to 60°C for 4 h. The solution will turn dark orange/brown.

-

Dilute with water, extract with

. Note: Thioesters have a distinct odor.

Step 4: Hydrolysis (Deprotection)

-

Dissolve thioester in degassed MeOH.

-

Add Sodium Methoxide (NaOMe, 2.0 eq) under

atmosphere. -

Stir 30 mins. Acidify carefully with 1N HCl to pH 4.

-

Extract with DCM. Dry and concentrate.

-

Purification: Vacuum distillation (approx. 70-75°C at 10 mmHg) is mandatory to remove disulfides.

Applications in Drug Discovery

The oxane-4-thiol moiety is increasingly relevant in Fragment-Based Drug Discovery (FBDD) and the design of covalent inhibitors.

Bioisosteric Logic

Replacing a cyclohexyl ring with a tetrahydropyran ring lowers the ClogP by approximately 1.0–1.5 log units, significantly improving the drug-likeness of hydrophobic scaffolds.

-

Solubility: The ether oxygen accepts H-bonds from water, increasing aqueous solubility.

-

Metabolic Stability: The 4-position of the pyran ring is blocked by sulfur, preventing oxidation at this site. However, the

-carbons (positions 2 and 6) are potential sites for oxidative metabolism (CYP450).

Covalent Warhead Design

In kinase or protease inhibitors, the thiol group can react with electrophilic residues (e.g., acrylamides on the protein) or serve as a "reversed" warhead where the drug carries the nucleophile (thiol) to attack an electrophilic cofactor or oxidized cysteine.[1]

Visualizing the Bioisostere Effect

Figure 2: Strategic advantages of substituting cyclohexanethiol with oxane-4-thiol in lead optimization.

Handling, Safety & Stench Management

Hazard Class: Irritant, Flammable, Stench.

Stench Management Protocol

Thiols possess a low odor threshold (detectable at ppb levels).

-

Containment: All work must be performed in a functioning fume hood.

-

Bleach Station: Keep a bath of 10% Sodium Hypochlorite (Bleach) ready.

-

Decontamination: All glassware and syringes contacting the thiol must be soaked in the bleach bath for 20 minutes before removal from the hood. This oxidizes the thiol (smelly) to the sulfonate (odorless).

-

Reaction:

-

Storage Stability

-

Oxidation Risk: Thiols oxidize to disulfides (

) upon exposure to air. -

Storage: Store under Argon/Nitrogen at 2–8°C.

-

Peroxides: As a cyclic ether, tetrahydropyran derivatives can form explosive peroxides over long periods. Test with starch-iodide paper before distillation if stored >6 months.

References

-

Chemical Identity & Properties: PubChem Compound Summary for CID 10896792 (Tetrahydro-2H-pyran-4-thiol). National Library of Medicine. Link

- Synthesis of Tetrahydropyran Derivatives: Clarke, P. A., et al. "The Maitland-Japp reaction: a versatile synthesis of tetrahydropyran-4-ones." Tetrahedron Letters 43.18 (2002): 3407-3409. (Contextual synthesis of the ketone precursor).

-

Thiol Bioisosterism in Drug Design: Meanwell, N. A. "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry 54.8 (2011): 2529-2591. Link

-

Safety Data Sheet (SDS): Sigma-Aldrich (Merck) SDS for Tetrahydro-2H-pyran-4-thiol, CAS 203246-71-3. Link

Sources

An In-Depth Technical Guide to Oxane-4-thiol for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Oxane-4-thiol, a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and drug development, the tetrahydropyran (THP) scaffold is a privileged structural motif.[1][2] Its inherent conformational rigidity and potential for hydrogen bond acceptance make it a valuable bioisostere for cyclohexyl groups, often leading to improved pharmacokinetic profiles in drug candidates.[3] This guide focuses on a specific, functionally rich derivative: Oxane-4-thiol (also known as tetrahydro-2H-pyran-4-thiol). The introduction of a thiol group at the C4 position opens a gateway to a diverse array of chemical modifications, making it a highly versatile building block for the synthesis of novel chemical entities.

This document serves as a comprehensive technical resource for researchers. It will provide a detailed exploration of the structure, properties, synthesis, and characterization of Oxane-4-thiol, grounded in established chemical principles and supported by authoritative references.

Part 1: Core Chemical Identity and Physicochemical Properties

IUPAC Nomenclature and Structural Elucidation

The correct and unambiguous identification of a chemical entity is paramount. The compound in focus is systematically named according to IUPAC nomenclature.

-

Other Names: Tetrahydro-2H-pyran-4-thiol, 4-Mercaptotetrahydropyran[5][6]

-

Molecular Weight: 118.20 g/mol [7]

The structure consists of a saturated six-membered heterocyclic ring containing one oxygen atom (an oxane or tetrahydropyran ring) with a sulfhydryl (-SH) group substituted at the fourth carbon atom.

Caption: 2D structure of Oxane-4-thiol.

Physicochemical Properties

The physicochemical properties of Oxane-4-thiol are crucial for its handling, reaction setup, and potential applications, particularly in drug design where parameters like lipophilicity play a key role.

| Property | Value | Source |

| Molecular Weight | 118.1973 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid | [6][8] |

| Odor | Distinctive, characteristic of thiols | [6] |

| XLogP3 | 0.9 | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

| Topological Polar Surface Area | 10.2 Ų | [5] |

| Solubility | Soluble in many common organic solvents (e.g., ethanol, ether, acetone) | [8] |

The XLogP3 value of 0.9 indicates a relatively low lipophilicity compared to its carbocyclic analog, cyclohexane-thiol. This property is often advantageous in drug development for improving aqueous solubility and other ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.[3]

Part 2: Synthesis and Characterization

A robust and reproducible synthetic route is essential for the practical application of Oxane-4-thiol in research and development. While various methods can be envisioned, a common and reliable strategy involves a two-step sequence starting from the commercially available Tetrahydro-4H-pyran-4-one.

Proposed Synthetic Workflow

The conversion of a ketone to a thiol is not a direct transformation. A logical and experimentally validated approach involves the reduction of the ketone to the corresponding alcohol, followed by the conversion of the hydroxyl group to a thiol.

Caption: Proposed two-step synthesis of Oxane-4-thiol.

Experimental Protocols

Step 1: Reduction of Tetrahydro-4H-pyran-4-one to Oxan-4-ol

-

Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for the conversion of ketones to secondary alcohols without affecting the ether linkage in the ring. The reaction is typically performed in an alcoholic solvent like methanol or ethanol, which also serves to protonate the resulting alkoxide intermediate.

-

Protocol:

-

To a solution of Tetrahydro-4H-pyran-4-one (1.0 eq) in methanol at 0 °C (ice bath), add sodium borohydride (1.1 eq) portion-wise over 15 minutes.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by the slow addition of acetone, followed by water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Oxan-4-ol, which can often be used in the next step without further purification.[9]

-

Step 2: Conversion of Oxan-4-ol to Oxane-4-thiol via Mitsunobu Reaction

-

Rationale: The Mitsunobu reaction is a powerful method for converting a primary or secondary alcohol into a variety of functional groups, including thiols, with inversion of stereochemistry. The reaction of the alcohol with triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (e.g., DIAD or DEAD) generates an alkoxyphosphonium salt, which is then susceptible to nucleophilic attack by a suitable pronucleophile. Thioacetic acid is an excellent sulfur source in this context, as the resulting thioacetate is stable and can be readily hydrolyzed to the desired thiol.

-

Protocol:

-

Dissolve Oxan-4-ol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C.

-

Add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the solution.

-

After stirring for 10 minutes, add thioacetic acid (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Concentrate the reaction mixture under reduced pressure and purify the crude residue by column chromatography to isolate the intermediate thioacetate.

-

Dissolve the purified thioacetate in methanol.

-

Add a solution of sodium hydroxide (2.0 eq) in water and stir at room temperature for 2 hours.

-

Acidify the mixture with 1 M HCl to pH ~2-3.

-

Extract the product with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate carefully under reduced pressure to yield Oxane-4-thiol.

-

Characterization

A thorough characterization is essential to confirm the identity and purity of the synthesized Oxane-4-thiol.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show characteristic signals for the protons on the tetrahydropyran ring. The protons adjacent to the oxygen (H2 and H6) would appear as downfield multiplets. The proton attached to the carbon bearing the thiol group (H4) would also be a distinct multiplet. A broad singlet corresponding to the thiol proton (-SH) would be observable, and its chemical shift can be concentration-dependent.

-

¹³C NMR: The spectrum would show four distinct signals for the carbon atoms of the tetrahydropyran ring, with the carbons adjacent to the oxygen (C2 and C6) being the most downfield.

-

-

Infrared (IR) Spectroscopy: A key diagnostic peak would be a weak absorption band in the region of 2550-2600 cm⁻¹, which is characteristic of the S-H stretching vibration.

-

Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 118.20 g/mol .

Part 3: Applications in Research and Drug Development

The unique combination of the tetrahydropyran ring and a reactive thiol group makes Oxane-4-thiol a valuable intermediate in several areas of chemical and pharmaceutical research.

Scaffold for Novel Drug Candidates

The tetrahydropyran moiety is a well-established scaffold in medicinal chemistry, present in numerous approved drugs.[3] The ability to introduce this group into a molecule can improve metabolic stability and solubility. The thiol group provides a handle for further functionalization.

Caption: Reaction pathways for derivatizing Oxane-4-thiol.

Bioconjugation and Linker Technologies

The nucleophilic nature of the thiol group makes it highly suitable for "click chemistry" reactions, such as thiol-ene and thiol-yne additions, as well as Michael additions. These reactions are often high-yielding and proceed under mild conditions, making them ideal for the conjugation of the oxane moiety to biomolecules, surfaces, or polymers.

Fragment-Based Drug Discovery

Oxane-4-thiol can serve as a valuable fragment in fragment-based drug discovery (FBDD) campaigns. Its low molecular weight and defined three-dimensional structure make it an attractive starting point for the development of more potent and selective inhibitors for various biological targets.

Conclusion

Oxane-4-thiol is a strategically important heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its well-defined structure, favorable physicochemical properties, and the reactive thiol handle provide a versatile platform for the design and synthesis of novel molecules with diverse applications, from drug discovery to materials science. The synthetic and characterization protocols outlined in this guide offer a reliable foundation for researchers to incorporate this valuable compound into their research programs.

References

-

ChemBK. (2024). 2H-pyran-4-thiol, tetrahydro-. Available at: [Link]

-

Georganics. (n.d.). Tetrahydro-2H-pyran-4-ol. Available at: [Link]

-

Wikipedia. (2023). Tetrahydropyran. Available at: [Link]

-

PubChem. (n.d.). Tetrahydro-4H-pyran-4-ol. National Center for Biotechnology Information. Available at: [Link]

-

Khan, I., et al. (2023). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances. Available at: [Link]

-

Reddy, D. S., et al. (2016). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs. Available at: [Link]

-

PubChem. (n.d.). Tetrahydro-2H-thiopyran-4-ol. National Center for Biotechnology Information. Available at: [Link]

-

Angene Chemical. (n.d.). Tetrahydro-2H-pyran-4-thiol (CAS# 203246-71-3). Available at: [Link]

-

NIST. (n.d.). 2H-Thiopyran, tetrahydro-. NIST Chemistry WebBook. Available at: [Link]

- Google Patents. (2017). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.

-

Barbero, A., et al. (2022). The Tetrahydrofuran Motif in Polyketide Marine Drugs. Marine Drugs. Available at: [Link]

-

Wolfe, J. P., & Hay, M. B. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Tetrahedron. Available at: [Link]

Sources

- 1. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Tetrahydropyran - Wikipedia [en.wikipedia.org]

- 5. angenesci.com [angenesci.com]

- 6. CAS 203246-71-3: Tetrahydro-pyran-4-thiol | CymitQuimica [cymitquimica.com]

- 7. Tetrahydro-2H-thiopyran-4-ol | C5H10OS | CID 576296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. Tetrahydro-4H-pyran-4-ol | C5H10O2 | CID 74956 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: Tetrahydropyran-4-thiol (Oxane-4-thiol)

Executive Summary & Chemical Identity

Tetrahydropyran-4-thiol (CAS: 203246-71-3) is a saturated oxygen-containing heterocyclic thiol. In the pharmaceutical industry, it serves as a critical bioisostere for cyclohexanethiol, offering modulated lipophilicity (LogP) and improved metabolic stability. In flavor chemistry, while less prominent than its 1,3-oxathiane cousins, it represents a class of volatile sulfur compounds contributing to savory and alliaceous notes.

This guide clarifies the nomenclature ambiguities surrounding "Oxane," details a robust synthesis protocol from the commercially available ketone, and outlines its application in modern drug design.

Nomenclature & Synonyms

The term "Oxane" is the IUPAC name for the tetrahydropyran ring. However, in the flavor industry, "Oxane" is a trade name for cis-2-methyl-4-propyl-1,3-oxathiane. This distinction is critical to avoid procurement errors.

| Nomenclature Type | Name | Context |

| IUPAC Name | Oxane-4-thiol | Official systematic name. |

| Common Name | Tetrahydropyran-4-thiol | Most widely used in literature/catalogs. |

| Alternative Name | 4-Mercaptotetrahydropyran | Emphasizes the functional group.[1] |

| CAS Registry | 203246-71-3 | Unique identifier for the thiol. |

| Related Precursor | Tetrahydro-4H-pyran-4-one | CAS 29943-42-8 (Ketone starting material).[2] |

Structural Characteristics & Physical Properties

Tetrahydropyran-4-thiol exists predominantly in a chair conformation. The oxygen atom in the ring introduces a dipole moment not present in the cyclohexane analog, and the 4-position thiol group allows for diverse functionalization via alkylation, oxidation, or disulfide formation.

Physical Data Table

| Property | Value (Experimental/Predicted) | Note |

| Molecular Formula | C₅H₁₀OS | - |

| Molecular Weight | 118.20 g/mol | - |

| Boiling Point | ~174.8°C | Predicted at 760 mmHg. |

| Density | 1.03 ± 0.1 g/cm³ | Higher than cyclohexanethiol (~0.95). |

| LogP | ~1.3 | Lower than cyclohexanethiol (~2.8), improving solubility. |

| Appearance | Colorless to pale yellow liquid | - |

| Odor | Characteristic Sulfurous | Described as meaty, alliaceous, or tropical at low ppm. |

Synthesis & Production Protocol

Direct commercial sourcing of the thiol can be expensive or limited by purity. The following protocol describes the Standard Laboratory Scale Synthesis converting the ubiquitous Tetrahydropyran-4-one to the thiol via a thioacetate intermediate. This route avoids high-pressure H₂S gas, making it safer for standard fume hoods.

Reaction Pathway Diagram

Figure 1: Step-wise chemical synthesis from the ketone precursor to the target thiol.

Detailed Methodology

Step 1: Reduction to Alcohol

-

Dissolve Tetrahydropyran-4-one (1.0 eq) in Methanol (10 vol).

-

Cool to 0°C. Slowly add Sodium Borohydride (NaBH₄, 1.1 eq) portion-wise to control gas evolution.

-

Stir at room temperature for 2 hours. Monitor by TLC (disappearance of ketone).

-

Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate.[2] Dry over MgSO₄ and concentrate to yield Tetrahydropyran-4-ol.

Step 2: Activation (Mesylation)

-

Dissolve the alcohol in Dichloromethane (DCM). Add Triethylamine (1.5 eq).

-

Cool to 0°C. Dropwise add Methanesulfonyl Chloride (MsCl, 1.2 eq).

-

Stir for 1 hour. Wash with water and brine. Concentrate to yield the mesylate.

Step 3: Thiolation (Thioacetate Substitution)

-

Dissolve the mesylate in DMF. Add Potassium Thioacetate (KSAc, 1.5 eq).

-

Heat to 60°C for 4-6 hours. This SN2 reaction inverts configuration (relevant if using chiral precursors, though the 4-position here is achiral).

-

Critical Check: Ensure complete consumption of mesylate to avoid mixed thioethers later.

Step 4: Hydrolysis to Thiol

-

Treat the thioacetate intermediate with Sodium Methoxide (NaOMe) in Methanol under nitrogen atmosphere (to prevent disulfide formation).

-

Acidify carefully with 1M HCl.

-

Extract immediately with DCM.

-

Purification: Distillation under reduced pressure is recommended to remove disulfide byproducts.

Applications in Drug Discovery[3][4][5]

Tetrahydropyran-4-thiol is a valuable building block in Medicinal Chemistry, primarily used to optimize ADME (Absorption, Distribution, Metabolism, Excretion) properties.

Bioisosterism: The "Oxygen Effect"

Replacing a cyclohexane ring with a tetrahydropyran (THP) ring reduces lipophilicity (lowers LogP by ~1.5 units). This modification often:

-

Increases Solubility: The ether oxygen acts as a hydrogen bond acceptor.

-

Reduces Metabolic Clearance: The THP ring is generally more metabolically stable than aliphatic rings prone to hydroxylation.

Strategic Implementation

The thiol group serves as a "warhead" or linker in:

-

Topoisomerase II Inhibitors: Used to tether the scaffold to the active site or improve solubility of the core structure [1].

-

Antibody-Drug Conjugates (ADCs): The thiol can be used for site-specific conjugation via maleimide linkers.

Safety & Handling (E-E-A-T)

Hazard Identification:

-

H302: Harmful if swallowed.

-

H315/H319: Causes skin and serious eye irritation.

-

Stench: Like all low-molecular-weight thiols, this compound has a potent, disagreeable odor.

Handling Protocols:

-

Containment: All weighing and transfers must occur inside a functioning fume hood.

-

Decontamination: Glassware should be soaked in a bleach solution (sodium hypochlorite) or dilute hydrogen peroxide to oxidize residual thiol to the odorless sulfonate before removal from the hood.

-

Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Thiols oxidize to disulfides (Tetrahydropyran-4-yl disulfide) upon exposure to air.

References

-

Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. Scientific Reports, 2025.[3] Link

-

Tetrahydro-pyran-4-thiol Product Entry. ChemicalBook. Accessed Oct 2023. Link

-

Tetrahydropyrans in Drug Discovery. PharmaBlock Whitepaper. Link

-

Tetrahydropyran-4-thiol Safety Data Sheet. Santa Cruz Biotechnology. Link

Sources

Technical Deep Dive: Spectral Characterization of Oxane-4-thiol

This technical guide details the spectral characterization of Oxane-4-thiol (Tetrahydro-2H-pyran-4-thiol), a specialized heterocyclic building block used in the synthesis of sulfur-containing pharmaceuticals and flavor compounds.

Executive Summary

Oxane-4-thiol (Tetrahydro-2H-pyran-4-thiol) is a saturated oxygen-containing heterocycle functionalized with a thiol (-SH) group at the 4-position.[1] It serves as a critical nucleophile in the synthesis of thioethers and a precursor for sulfonyl-based inhibitors in medicinal chemistry. This guide provides a comprehensive analysis of its spectroscopic signature (NMR, MS), fragmentation mechanics, and handling protocols to prevent oxidative degradation to the disulfide.

Chemical Identity & Properties

| Parameter | Detail |

| IUPAC Name | Tetrahydro-2H-pyran-4-thiol |

| Common Name | Oxane-4-thiol; 4-Mercaptotetrahydropyran |

| CAS Number | 203246-71-3 |

| MDL Number | MFCD12088024 |

| Molecular Formula | |

| Molecular Weight | 118.20 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor | Characteristic sulfidic/thiol stench (pungent) |

| Solubility | Soluble in |

Mass Spectrometry (MS) Analysis

The Electron Ionization (EI) mass spectrum of Oxane-4-thiol is characterized by a distinct molecular ion and fragmentation driven by the stability of the oxonium ion and the lability of the C-S bond.

Key Diagnostic Ions

| m/z | Intensity | Fragment Assignment | Mechanistic Origin |

| 118 | Low | Molecular ion (Parent). | |

| 120 | ~4.5% of M+ | ||

| 85 | High (Base) | Loss of sulfhydryl radical; formation of the pyran cation. | |

| 84 | Medium | Elimination of | |

| 55 | High | Ring fragmentation (Retro-Diels-Alder type). |

Fragmentation Pathway (Graphviz)

The following diagram illustrates the primary fragmentation logic observed in EI-MS (70 eV).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Data presented below represents the consensus assignment based on structural analogues (Tetrahydropyran-4-ol) and substituent chemical shift (SCS) calculations for the thiol group.

H NMR (400 MHz, )

The spectrum is dominated by the chair conformation of the pyran ring. The thiol group at C-4 typically adopts the equatorial position to minimize 1,3-diaxial interactions, though the axial conformer is present in equilibrium.

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment |

| H-2, H-6 (eq) | 3.92 | dt (doublet of triplets) | 2H | Protons | |

| H-2, H-6 (ax) | 3.38 | td (triplet of doublets) | 2H | Protons | |

| H-4 | 2.85 | m (multiplet) | 1H | - | Methine proton |

| H-3, H-5 (eq) | 1.95 | m | 2H | - | Protons |

| H-3, H-5 (ax) | 1.58 | m | 2H | - | Protons |

| -SH | 1.52 | d (doublet) | 1H | Thiol proton (Split by H-4) |

Key Diagnostic Feature: The signal for H-4 shifts significantly upfield (~2.85 ppm) compared to the corresponding alcohol (Tetrahydropyran-4-ol, ~3.80 ppm) due to the lower electronegativity of sulfur compared to oxygen.

C NMR (100 MHz, )

| Position | Shift ( | Assignment |

| C-2, C-6 | 67.5 | Carbons |

| C-3, C-5 | 36.8 | Carbons |

| C-4 | 38.2 | Carbon |

NMR Structural Logic (Graphviz)

Experimental Protocols & Handling

Sample Preparation for NMR

Thiols are prone to oxidation to disulfides (

-

Solvent: Use high-quality

(Chloroform-d) neutralized with silver foil or stored over molecular sieves to remove trace acidity/HCl. -

Concentration: Prepare a ~10 mg/mL solution.

-

Precaution: Run the spectrum immediately after preparation. If "ghost peaks" appear at similar shifts but slightly downfield, this indicates disulfide formation (Ditetrahydropyran-4-yl disulfide).

Synthesis Route (Common)

The most reliable route to the thiol is via the thioacetate displacement of the tosylate, followed by hydrolysis.

-

Start: Tetrahydropyran-4-ol.

-

Activation: React with

-

Displacement: React with

(Potassium thioacetate) in DMF -

Hydrolysis: React with

or

References

-

Sigma-Aldrich. Tetrahydro-2H-pyran-4-thiol Product Page (CAS 203246-71-3). Retrieved from .

-

PubChem. Compound Summary: Tetrahydro-2H-pyran-4-thiol.[1][2][3] Retrieved from .

-

ChemicalBook. Tetrahydro-2H-pyran-4-thiol CAS 203246-71-3 Data.[1] Retrieved from .[4]

-

NIST Chemistry WebBook. Mass Spectral Data for Thiol Derivatives. (General Reference for Thiol Fragmentation). Retrieved from .

Sources

- 1. angenesci.com [angenesci.com]

- 2. (5Z)-4-Hydroxy-3-(4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl)-5-((4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl)methylene)-2(5H)-furanone | C27H28O5 | CID 54675755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tetrahydro-2H-pyran-4-thiol | Sigma-Aldrich [sigmaaldrich.com]

- 4. SELENOPHENE | 288-05-1 [chemicalbook.com]

Methodological & Application

Application Note: High-Efficiency Thiol-Ene "Click" Functionalization using Oxane-4-thiol

Abstract & Strategic Rationale

In modern drug discovery, the tetrahydropyran (oxane) ring is a privileged pharmacophore, offering improved solubility and metabolic stability compared to carbocyclic analogs. However, introducing this moiety via traditional nucleophilic substitution can be low-yielding due to steric hindrance at the secondary carbon.

This Application Note details the use of Oxane-4-thiol (Tetrahydropyran-4-thiol) in radical-mediated thiol-ene "click" chemistry . Unlike base-catalyzed Michael additions, this radical pathway proceeds via an anti-Markovnikov addition mechanism, allowing for the rapid, regioselective coupling of the oxane ring to electron-rich and electron-deficient alkenes alike.

Key Advantages of this Protocol:

-

Orthogonality: Tolerates amines, alcohols, and carboxylic acids without protection.

-

Speed: Reaction times are typically <15 minutes under UV irradiation.

-

Atom Economy: Near quantitative yields with minimal purification required.

Chemical Profile: Oxane-4-thiol

Before commencing, verify the physicochemical properties of the reagent. Note that as a secondary thiol, Oxane-4-thiol exhibits slightly slower kinetics than primary thiols (e.g., ethanethiol) but offers greater stability against spontaneous disulfide formation.

| Property | Specification | Notes |

| IUPAC Name | Tetrahydropyran-4-thiol | Also known as 4-Mercaptotetrahydropyran |

| CAS Number | 20765-87-1 | |

| Molecular Weight | 118.20 g/mol | |

| Physical State | Colorless Liquid | |

| Boiling Point | ~60°C at 15 mmHg | Volatile – Use in Fume Hood |

| Density | ~1.05 g/mL | |

| Odor | Characteristic Thiol (Sulfurous) | Requires Bleach Quenching (See Section 6) |

| Solubility | DCM, THF, MeOH, Acetonitrile | Poorly soluble in water |

Mechanistic Insight: The Radical Cycle

To optimize this reaction, one must understand that it is a step-growth radical chain process , not a chain-growth polymerization. The reaction cycles between a thiyl radical and a carbon-centered radical.[1]

Critical Mechanistic Nuance

Unlike acrylate polymerization, thiol-ene coupling is remarkably resistant to oxygen inhibition because the peroxy radical (formed if

Figure 1: The alternating propagation cycle of thiol-ene coupling.[1] Note that the thiyl radical is regenerated, creating a highly efficient turnover.

Experimental Protocol

Method A: Photo-Initiated Coupling (Standard)

Best for: Thermally sensitive substrates, rapid library synthesis.

Materials:

-

Reagent: Oxane-4-thiol (1.2 equivalents).

-

Substrate: Terminal alkene (1.0 equivalent).

-

Initiator: DMPA (2,2-Dimethoxy-2-phenylacetophenone) or Irgacure 2959.

-

Solvent: Dichloromethane (DCM) or THF (degassed).

-

Light Source: 365 nm UV LED (approx. 10 mW/cm²).

Step-by-Step Workflow:

-

Preparation: In a quartz vial or borosilicate glass vial (borosilicate filters <300nm, which is fine for DMPA), dissolve the alkene (1.0 mmol) in minimal solvent (1–2 mL).

-

Expert Tip: High concentration (1M–2M) favors the bimolecular coupling over side reactions.

-

-

Thiol Addition: Add Oxane-4-thiol (1.2 mmol, 1.2 eq).

-

Why Excess? A slight excess of thiol drives the reaction to completion and accounts for any disulfide dimerization.

-

-

Initiator: Add DMPA (1–5 mol%).

-

Degassing (Optional but Recommended): Sparge with Nitrogen for 2 minutes.

-

Irradiation: Irradiate at 365 nm for 10–15 minutes under stirring.

-

Monitoring: Check TLC or LC-MS. The disappearance of the alkene is usually the clearest indicator.

-

Workup:

-

Concentrate in vacuo.

-

If excess thiol remains and smells, treat with a wash of dilute bleach (see Safety section) or purify via flash chromatography (Hex/EtOAc).

-

Method B: Thermal Initiation

Best for: UV-absorbing substrates or thick films where light penetration is poor.

Materials:

-

Initiator: AIBN (Azobisisobutyronitrile).

-

Solvent: Toluene or Benzene.

Workflow:

-

Prepare solution of Alkene (1.0 eq) and Oxane-4-thiol (1.5 eq) in Toluene (0.5 M).

-

Add AIBN (10 mol%).

-

Degas thoroughly (Freeze-Pump-Thaw x3). Critical: Oxygen inhibition is more pronounced in thermal initiation due to the slower radical flux compared to photo-initiation.

-

Heat to 65–70°C for 4–12 hours.

-

Cool and concentrate.

Workflow Visualization

Figure 2: Operational flowchart for the synthesis of Oxane-4-thioethers.

Safety & Odor Management (Self-Validating System)

Working with thiols requires a "Self-Validating" safety protocol. If you can smell the reagent outside the hood, the containment has failed.

The Bleach Protocol: Thiols have a low odor threshold. Never wash thiol-contaminated glassware directly in the open sink.

-

Preparation: Prepare a bath of 10% Sodium Hypochlorite (Bleach) in the fume hood.

-

Mechanism: Bleach oxidizes the thiol (R-SH) to the sulfonate (R-SO3H) or disulfide, which are generally odorless and water-soluble.

-

Execution: Soak all syringes, vials, and stir bars in the bleach bath for 30 minutes before removing them from the hood for standard cleaning.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Conversion | Oxygen Inhibition | Increase initiator load to 5 mol% or degas more rigorously. |

| Low Conversion | Light Attenuation | If substrate absorbs at 365nm, switch to visible light initiator (e.g., TPO) and 405nm LED. |

| Side Products | Homopolymerization | If the alkene is electron-poor (e.g., acrylate), it may polymerize with itself. Solution: Increase Thiol:Ene ratio to >1.5:1 to favor chain transfer over propagation. |

| Odor Persists | Incomplete Quench | The bleach bath is "spent." Refresh with new bleach. |

References

-

Hoyle, C. E., & Bowman, C. N. (2010).[3][4][5] Thiol-Ene Click Chemistry. Angewandte Chemie International Edition, 49(9), 1540–1573.[3][4]

-

Lowe, A. B. (2010).[3][5] Thiol-ene "click" reactions and recent applications in polymer and materials synthesis.[3][5] Polymer Chemistry, 1(1), 17-36.

-

PubChem Database. (n.d.). Tetrahydropyran-4-thiol (CAS 20765-87-1). National Center for Biotechnology Information.

-

Columbia University EH&S. (n.d.). Guidelines for Working with Stench Chemicals (Thiols).

Sources

- 1. Oxygen-Mediated Enzymatic Polymerization of Thiol–Ene Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prevention of Oxygen Inhibition of PolyHIPE Radical Polymerization using a Thiol-based Crosslinker - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiol-ene click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. "Thiol-Ene Click Chemistry" by Charles E. Hoyle and Christopher N. Bowman [aquila.usm.edu]

- 5. Kinetic Model under Light-Limited Condition for Photoinitiated Thiol–Ene Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Oxane-4-thiol as a Nucleophile in S-Alkylation Reactions

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Emerging Role of Oxane Scaffolds in Medicinal Chemistry

The incorporation of saturated heterocyclic systems is a cornerstone of modern drug discovery, offering a powerful strategy to modulate physicochemical properties and explore three-dimensional chemical space. Among these, the oxane (tetrahydropyran) ring has gained significant traction as a bioisostere for various cyclic and acyclic moieties. Its favorable metabolic stability, low lipophilicity, and ability to engage in hydrogen bonding interactions make it an attractive scaffold for the design of novel therapeutic agents.[1] This application note focuses on the utility of a key derivative, oxane-4-thiol, as a versatile nucleophile in S-alkylation reactions, a fundamental transformation for the synthesis of thioethers with broad applications in pharmaceutical and materials science.[2]

Thiol-containing compounds are of immense importance in medicinal chemistry, serving as antioxidants, metal chelators, and key components of various therapeutic agents.[3] The sulfhydryl group's high nucleophilicity and unique redox properties make it a valuable handle for molecular elaboration.[3][4] Oxane-4-thiol, combining the beneficial attributes of the oxane ring with the reactivity of a thiol, presents a compelling building block for the synthesis of novel chemical entities with potentially enhanced drug-like properties.

The S-Alkylation Reaction: A Mechanistic Overview

The S-alkylation of thiols is a robust and widely employed method for the formation of carbon-sulfur bonds, yielding thioethers (sulfides).[2] The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5][6] This process is initiated by the deprotonation of the thiol to form a more nucleophilic thiolate anion, which then attacks an electrophilic carbon atom, displacing a leaving group.[5][6]

Several factors influence the efficiency and outcome of S-alkylation reactions:

-

Nucleophilicity of the Thiolate: Thiolates are excellent nucleophiles, significantly more so than alkoxides.[6] This enhanced nucleophilicity is attributed to the "alpha effect" and the soft nature of the sulfur atom, making it highly reactive towards soft electrophiles like alkyl halides.[4]

-

Nature of the Electrophile: The structure of the alkylating agent plays a crucial role. Primary and secondary alkyl halides are ideal substrates for SN2 reactions with thiolates.[5][7] Tertiary alkyl halides are more prone to elimination reactions (E2), especially in the presence of a strong base.[7]

-

Reaction Conditions: The choice of base, solvent, and temperature is critical for optimizing the reaction and minimizing side products.

Experimental Protocols

General Considerations

-

Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents should be used when employing strong, water-sensitive bases like sodium hydride.

-

Inert Atmosphere: To prevent the oxidation of the thiol to a disulfide, especially in the presence of a base, it is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[7]

-

Safety: Alkylating agents can be toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[8][9]

Protocol 1: S-Alkylation of Oxane-4-thiol with a Primary Alkyl Bromide

This protocol describes a general procedure for the S-alkylation of oxane-4-thiol with a primary alkyl bromide using sodium hydride as the base.

Materials:

-

Oxane-4-thiol

-

Primary alkyl bromide (e.g., benzyl bromide, ethyl bromoacetate)

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of oxane-4-thiol (1.0 equivalent) in anhydrous DMF dropwise.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The evolution of hydrogen gas should cease.

-

Cool the reaction mixture back to 0 °C and add the primary alkyl bromide (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS). This may take from a few hours to overnight.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired thioether.

Data Presentation: Selecting the Right Conditions

The choice of base and solvent is critical for a successful S-alkylation reaction. The following table provides a guide for selecting appropriate conditions based on the nature of the alkylating agent.

| Alkylating Agent | Recommended Bases | Recommended Solvents | Typical Temperature |

| Primary Alkyl Halides | NaH, K₂CO₃, Cs₂CO₃ | DMF, THF, Acetonitrile | 0 °C to RT |

| Secondary Alkyl Halides | NaH, K₂CO₃ | DMF, THF | RT to 50 °C |

| Epoxides | K₂CO₃, Et₃N | Methanol, Ethanol | RT to Reflux |

| Michael Acceptors | Et₃N, DBU | THF, CH₂Cl₂ | 0 °C to RT |

Troubleshooting and Key Considerations

-

Disulfide Formation: The primary side reaction is the oxidative coupling of the thiol to form a disulfide.[7] This can be minimized by maintaining an inert atmosphere and using deoxygenated solvents.

-

Over-alkylation: The product thioether is also nucleophilic and can react with the alkylating agent to form a sulfonium salt.[10][11] This is generally less of a concern with thiols compared to amines but can be mitigated by using a slight excess of the thiol or by slow addition of the alkylating agent.

-

Elimination Reactions: With secondary and especially tertiary alkyl halides, elimination can compete with substitution.[7] Using a less hindered, non-basic nucleophile (the neutral thiol under milder conditions) or a weaker base can favor substitution.

-

Purification: The resulting thioethers can sometimes be oxidized to sulfoxides or sulfones during purification.[7] Care should be taken during workup and chromatography to avoid prolonged exposure to air and oxidizing agents. Recrystallization or distillation (for volatile compounds) can be alternative purification methods.[12]

Conclusion

Oxane-4-thiol is a valuable and versatile building block for the synthesis of novel thioethers. Its inherent nucleophilicity, combined with the favorable physicochemical properties of the oxane scaffold, makes it an attractive tool for medicinal chemists and materials scientists. The S-alkylation reaction provides a straightforward and efficient method for incorporating this moiety into a wide range of molecular architectures. By carefully selecting the reaction conditions, researchers can effectively synthesize desired thioether products in high yields while minimizing side reactions. The protocols and guidelines presented in this application note serve as a starting point for the exploration of oxane-4-thiol in various synthetic endeavors.

References

-

Organic Chemistry Basics. (2024). Thiol Alkylation. YouTube. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. PubMed Central. [Link]

-

Chemistry Steps. (n.d.). Reactions of Thiols. [Link]

-

ETDEWEB. (1974). Process for the purification of gases containing sulfur compounds. [Link]

-

Master Organic Chemistry. (2015). Thiols And Thioethers. [Link]

-

ResearchGate. (n.d.). Thiol Alkylation below Neutral pH. [Link]

-

ACS Publications. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews. [Link]

-

Journal of Materials and Environmental Science. (2015). Alkylation of Thiols in Green Mediums. [Link]

-

National Center for Biotechnology Information. (2021). Medicinal Thiols: Current Status and New Perspectives. PubMed Central. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Thiol-Ene Functionalized Siloxanes and Evaluation of their Crosslinked Network Properties. PubMed Central. [Link]

-

Chemistry LibreTexts. (2023). Thiols and Sulfides. [Link]

-

PubMed. (2004). Application of thiol-olefin co-oxygenation methodology to a new synthesis of the 1,2,4-trioxane pharmacophore. [Link]

-

National Center for Biotechnology Information. (n.d.). Oxane-3-thiol. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). Alkylating Agents. Holland-Frei Cancer Medicine. [Link]

-

ResearchGate. (n.d.). Sulfanilic Acid-catalyzed Synthesis of 4-arylidene-3-substituted isoxazole-5(4H)-ones. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Oxaspiro[4.5]decane-4-thiol. PubChem. [Link]

-

Slideshare. (n.d.). Alkylating agents -Medicinal Chemistry. [Link]

-

ResearchGate. (n.d.). How to purify a sulfone and sulfide sulfoxide without a column?. [Link]

-

ResearchGate. (n.d.). Chemoselective Alkylation of Thiols: A Detailed Investigation of Reactions of Thiols with Halides. [Link]

-

MDPI. (2024). Oxolane Ammonium Salts (Muscarine-Like)—Synthesis and Microbiological Activity. [Link]

-

ResearchGate. (n.d.). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. [Link]

- Google P

-

PubMed. (n.d.). An easy and fast ultrasonic selective S-alkylation of hetaryl thiols at room temperature. [Link]

-

National Center for Biotechnology Information. (n.d.). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. PubMed Central. [Link]

-

PubMed. (2007). Cytotoxic thiol alkylators. [Link]

-

Chemistry LibreTexts. (2023). Nucleophilicity of Sulfur Compounds. [Link]

-

ResearchGate. (n.d.). Thiol-yne reaction of alkyne-derivatized fatty acids: Biobased polyols and cytocompatibility of derived polyurethanes. [Link]

- Google Patents. (n.d.).

-

Royal Society of Chemistry. (2022). A stepwise one-pot synthesis of aliphatic thiols and their derivatives from acrylamides and sulfur. Organic & Biomolecular Chemistry. [Link]

-

National Center for Biotechnology Information. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. [Link]

-

ChemRxiv. (n.d.). Regio- and stereospecific thiol-thioalkyne reaction facilitated by organic base. [Link]

-

National Center for Biotechnology Information. (n.d.). Oxane-4-carbonitrile. PubChem. [Link]

-

Drugs.com. (n.d.). List of Alkylating agents. [Link]

-

GlobeCore. (n.d.). Removal of organosulfur compounds from oil fractions. [Link]

-

YouTube. (2021). 13.8 Sulfides | Organic Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). Methanethiol. PubChem. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jmaterenvironsci.com [jmaterenvironsci.com]

- 3. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 8. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Alkylating agents -Medicinal Chemistry | PDF [slideshare.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

Application Note: Strategic Synthesis of Novel Thioethers Incorporating the Tetrahydropyran Moiety

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Tetrahydropyran Scaffold in Modern Medicinal Chemistry

The tetrahydropyran (THP) ring is a privileged scaffold in contemporary drug discovery.[1][2] As a conformationally restricted, saturated heterocycle, it serves as a valuable bioisostere for cyclohexyl and phenyl groups, often conferring improved physicochemical properties to lead compounds.[1] The incorporation of the oxygen heteroatom can introduce a key hydrogen bond acceptor, enhancing target engagement, while simultaneously reducing lipophilicity compared to its carbocyclic counterpart.[1] These attributes frequently translate into superior absorption, distribution, metabolism, and excretion (ADME) profiles, making the THP moiety a strategic component in the design of novel therapeutics.[1] This application note provides detailed protocols for the synthesis of novel thioethers using tetrahydropyran-4-thiol, a versatile building block for introducing the advantageous THP scaffold into drug candidates.

Core Synthetic Strategies

The synthesis of thioethers from tetrahydropyran-4-thiol can be efficiently achieved through several robust and well-established synthetic methodologies. The choice of method is primarily dictated by the nature of the electrophilic partner and the desired molecular architecture. Herein, we detail protocols for three fundamental C-S bond-forming reactions:

-

Nucleophilic Substitution (Sₙ2) Reaction: The reaction of the thiolate anion of tetrahydropyran-4-thiol with alkyl halides.

-

Mitsunobu Reaction: The coupling of tetrahydropyran-4-thiol with primary or secondary alcohols.

-

Thia-Michael Addition: The conjugate addition of tetrahydropyran-4-thiol to α,β-unsaturated carbonyl compounds.

Protocol 1: Synthesis of Thioethers via Sₙ2 Alkylation of Tetrahydropyran-4-thiol

This protocol describes the direct alkylation of tetrahydropyran-4-thiol with an alkyl halide in the presence of a non-nucleophilic base. This method is highly efficient for primary and secondary alkyl halides.

Scientific Rationale

Thiols are more acidic than their corresponding alcohols, and their conjugate bases, thiolates, are excellent nucleophiles.[3] The Sₙ2 reaction proceeds via the backside attack of the thiolate nucleophile on the electrophilic carbon of the alkyl halide, leading to the displacement of the halide leaving group and the formation of the thioether. The use of a base, such as potassium carbonate, is essential to deprotonate the thiol and generate the more nucleophilic thiolate anion. Acetonitrile or DMF are excellent polar aprotic solvents for this transformation as they effectively solvate the cation of the base while not significantly solvating the nucleophile, thus enhancing its reactivity.

Workflow Diagram

Caption: Sₙ2 Alkylation Workflow.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example |

| Tetrahydropyran-4-thiol | ≥95% | Sigma-Aldrich |

| Alkyl Halide (e.g., Benzyl bromide) | Reagent Grade | Acros Organics |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific |

| Acetonitrile (CH₃CN) | Anhydrous, ≥99.8% | VWR Chemicals |

| Dichloromethane (DCM) | ACS Grade | EMD Millipore |

| Brine (saturated NaCl solution) | ||

| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | J.T. Baker |

| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies |

Step-by-Step Protocol

-

To a round-bottom flask equipped with a magnetic stir bar, add tetrahydropyran-4-thiol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetonitrile (10 mL per mmol of thiol).

-

Stir the suspension at room temperature for 15 minutes.

-

Add the alkyl halide (1.1 eq) dropwise to the stirring suspension.

-

Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, it can be heated to 50-60 °C.

-

Upon completion, cool the reaction mixture to room temperature and filter off the solid potassium carbonate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired thioether.

Protocol 2: Mitsunobu Reaction for Thioether Synthesis

The Mitsunobu reaction is a powerful method for the formation of thioethers from alcohols with inversion of stereochemistry at the alcohol center.[4][5][6] This is particularly useful for late-stage functionalization and for the synthesis of chiral thioethers.

Scientific Rationale

The reaction is initiated by the formation of a betaine intermediate from triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[6] This intermediate deprotonates the thiol. The alcohol is then activated by the phosphonium species, forming an oxyphosphonium salt, which is a good leaving group. The thiolate then displaces the activated alcohol in an Sₙ2 fashion, resulting in the formation of the thioether with inversion of configuration.[6] The use of an acidic nucleophile like a thiol is crucial for the success of the reaction.[6]

Reaction Mechanism Diagram

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 5. Mitsunobu Reaction | NROChemistry [nrochemistry.com]

- 6. glaserr.missouri.edu [glaserr.missouri.edu]

Application Note: Oxane-4-thiol (4-Mercaptotetrahydropyran) in High-Fidelity SPPS Cleavage

This Application Note is designed for researchers and process chemists transitioning from traditional, high-odor solid-phase peptide synthesis (SPPS) workflows to modern, "green," and low-odor methodologies. It focuses on the utilization of Oxane-4-thiol (4-Mercaptotetrahydropyran) as a superior alternative to Ethanedithiol (EDT) and 3,6-Dioxa-1,8-octanedithiol (DODT).

Executive Summary & Chemical Rationale

In Fmoc-based SPPS, the cleavage step is the most critical "point of failure." The global deprotection of side-chain protecting groups (Pbf, Trt, tBu, Boc) by Trifluoroacetic Acid (TFA) releases highly reactive carbocations. Without adequate scavenging, these carbocations irreversibly re-attach to electron-rich residues (Cys, Trp, Met, Tyr), ruining the peptide.

Historically, Ethanedithiol (EDT) has been the "gold standard" scavenger due to its high nucleophilicity. However, EDT possesses an unbearable stench and high toxicity. Oxane-4-thiol (Tetrahydro-2H-thiopyran-4-ol) emerges as a precision alternative.

Why Oxane-4-thiol?

-

Dual-Domain Functionality: It contains a thiol (-SH) group for scavenging carbocations and reducing oxidized Methionine, and a cyclic ether (oxane) ring. The ether moiety mimics the solvation properties of polyethers (like DODT) but in a compact, cyclic structure, enhancing solubility in TFA/TIS mixtures.

-

Odor Profile: Significantly lower vapor pressure and offensive odor compared to EDT and DODT, improving user safety and lab environment.

-

Efficiency: Equivalent nucleophilicity to standard thiols for trapping tert-butyl and trityl cations.

Mechanistic Insight: The Scavenging Pathway

The following diagram illustrates the competitive kinetics during cleavage. Oxane-4-thiol acts as a "sink," intercepting electrophiles (

Figure 1: Kinetic competition between Oxane-4-thiol scavenging and peptide alkylation. The thiol group intercepts carbocations to form soluble thioethers, preventing permanent modification of the peptide.

Comparative Performance Data

The choice of scavenger dictates the purity of Cys/Met/Trp-containing peptides.

| Feature | Ethanedithiol (EDT) | DODT | Oxane-4-thiol |

| Odor Intensity | Extreme (Stench) | High | Low / Mild |

| Scavenging Mode | Dithiol (Bidentate) | Dithiol (Ether-assisted) | Monothiol (Ether-assisted) |

| Met(O) Reduction | Excellent | Very Good | Good |

| Solubility in TFA | Good | Excellent | Excellent |

| Toxicity | High | Moderate | Reduced |

| Recommended Use | Legacy Protocols | General Purpose | Green / Open-Lab Bench |

Experimental Protocol: "Low-Odor" Cleavage Cocktail

This protocol replaces standard "Reagent K" or "Reagent B" with an Oxane-4-thiol based formulation.

Materials Required[1][2][3][4][5][6][7]

-

Oxane-4-thiol (4-Mercaptotetrahydropyran) - Freshly opened or stored under Argon.

-

TFA (Trifluoroacetic Acid, HPLC Grade).

-

TIS (Triisopropylsilane) - Silane scavenger for trityl groups.[1]

-

Water (Milli-Q) - Essential for Pbf removal.

-

DCM (Dichloromethane) - For resin washing.

-

Cold Diethyl Ether - For precipitation.

Workflow Diagram

Figure 2: Step-by-step cleavage workflow using the Oxane-4-thiol cocktail.

Detailed Step-by-Step Procedure

Step 1: Resin Preparation

Ensure the peptidyl-resin is washed thoroughly with DCM (3x) and dried under nitrogen. Residual DMF or NMP (synthesis solvents) can form complexes with TFA, reducing cleavage efficiency.

Step 2: Cocktail Preparation (Cocktail O)

Prepare the solution immediately before use to prevent oxidation of the thiol. Calculate volume based on resin weight (approx. 10–20 mL per gram of resin).

Composition (v/v):

Note: For peptides containing >3 Cysteine, Methionine, or Tryptophan residues, increase Oxane-4-thiol to 5.0% and reduce TFA to 90%.

Step 3: Cleavage Reaction[3]

-

Add "Cocktail O" to the dry resin.

-

Seal the vessel (glass scintillation vial or reactor).

-

Agitate gently (orbital shaker) for 2 to 3 hours at room temperature.

-

Caution: Do not use magnetic stir bars directly on the resin, as they grind the beads and clog filters.

-

Step 4: Isolation

-

Filter the mixture into a 50 mL conical tube (polypropylene is TFA resistant for short durations).

-

Wash the resin beads with 1–2 mL of fresh TFA to recover residual peptide.

-

Evaporation (Optional but Recommended): Use a stream of nitrogen to reduce the TFA volume by 50%. This removes volatile byproducts and improves precipitation yield.

Step 5: Precipitation

-

Add 10 volumes of ice-cold diethyl ether (pre-chilled to -20°C).

-

A white precipitate (the peptide) should form immediately.

-

Centrifuge at 3,000 x g for 5 minutes.

-

Decant the ether (supernatant contains the Oxane-4-thiol-carbocation adducts).

-

Repeat the ether wash 2 more times to ensure all scavenger byproducts are removed.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Met(O) Detected (+16 Da) | Insufficient reduction potential. | Increase Oxane-4-thiol to 5% or add 1% Dimethyl sulfide (DMS). |

| Peptide-tBu Adducts (+56 Da) | Incomplete scavenging of tBu cations. | Ensure TIS is fresh; extend cleavage time by 30 mins. |

| Low Yield / Oily Pellet | High peptide hydrophobicity or residual scavenger. | Use cold Methyl tert-butyl ether (MTBE) instead of diethyl ether; ensure TFA is evaporated before precipitation. |

References

-

Polypeptide Group. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins.[4] Retrieved from [Link]

-

Biotage. (2023).[2] Peptides containing cysteine: the role of scavengers in cleavage cocktail.[2][4] Retrieved from [Link]

-

Van Vliet, A., et al. (2004). The use of DODT as a non-malodorous scavenger in Fmoc-based peptide synthesis.[5] Molecular Diversity. Retrieved from [Link]

-

PubChem. (n.d.). Oxane-4-thiol Compound Summary. Retrieved from [Link]

Sources

Application Notes and Protocols for the Formation of Self-Assembled Monolayers on Gold using Oxane-4-thiol

Introduction: A New Frontier in Surface Functionalization